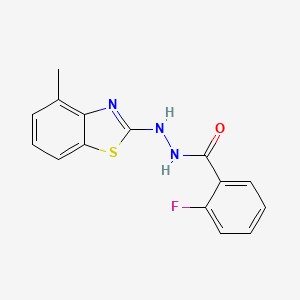

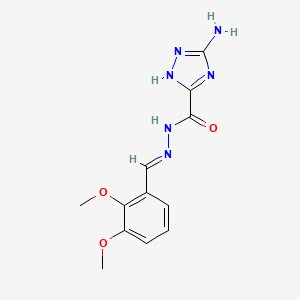

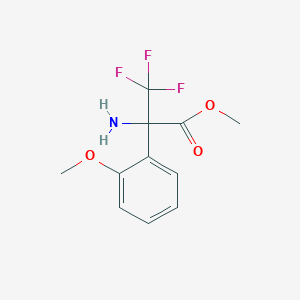

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, also known as FM-BH, is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Fluoro benzohydrazide derivatives, like 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, are synthesized through microwave-aided processes starting from materials like methyl salicylate. This methodology highlights the compound's role in synthetic chemistry and its potential for further derivatization (Santosa, Kesuma, Putra, & Yuniarta, 2019).

Antitumor Properties

Several studies have demonstrated the antitumor properties of benzothiazole compounds. For example, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles show potent antitumor activities, with the ability to induce and be biotransformed by cytochrome P 450 1A1 (Bradshaw et al., 2002). Similarly, other research has shown that certain fluorinated benzothiazoles, like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are effective against breast and ovarian cancer cells and can induce DNA damage in sensitive tumor cells (Trapani et al., 2003).

Structural Studies

Spectroscopic characterization and structural elucidation of related compounds, like 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, provide insight into the molecular structure of these compounds, which is crucial for understanding their biological activity and potential for drug development (Al-Harthy et al., 2019).

Antimicrobial Activity

Fluorinated benzothiazole compounds have also been investigated for their antimicrobial properties. A study focusing on fluoro-benzimidazole derivatives, closely related to benzothiazoles, demonstrated significant inhibitory activity against gastrointestinal pathogens, suggesting potential applications in developing new antimicrobial agents (Çevik et al., 2017).

Sensing Applications

Benzothiazole derivatives are also used in the development of fluorescent probes for sensing applications. For example, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have been used for sensing pH and metal cations, demonstrating the versatility of benzothiazole structures in various sensing technologies (Tanaka et al., 2001).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival ofMycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or survival of the organism

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may interfere with pathways essential for the metabolism or replication of Mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit inhibitory effects againstMycobacterium tuberculosis, indicating that they may lead to the death or reduced growth of this organism .

Propiedades

IUPAC Name |

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3OS/c1-9-5-4-8-12-13(9)17-15(21-12)19-18-14(20)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRCKESXIKCHJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

![(Z)-2-Cyano-3-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2378488.png)